molecular formula C17H14N4O5S2 B2654513 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 887201-01-6

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2654513
CAS No.: 887201-01-6
M. Wt: 418.44
InChI Key: WZKNYAYIWRJSHV-ZPHPHTNESA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The unique structure of this compound, featuring a benzo[d]thiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzo[d]thiazole core through a cyclization reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The introduction of the allyl group can be achieved via an alkylation reaction using allyl bromide. The sulfonamide group is introduced through a sulfonation reaction with chlorosulfonic acid, followed by amination. The final step involves the condensation of the resulting intermediate with 2-nitrobenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as an anticancer and antibacterial agent. Its ability to inhibit the growth of cancer cells and bacteria makes it a promising candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promising results in preclinical studies as a potential treatment for various cancers and bacterial infections .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as antimicrobial coatings and advanced polymers .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. In cancer cells, it targets enzymes involved in DNA replication and repair, thereby inducing apoptosis. In bacteria, it disrupts cell wall synthesis and protein production, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

2-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c1-2-9-20-14-8-7-11(28(18,25)26)10-15(14)27-17(20)19-16(22)12-5-3-4-6-13(12)21(23)24/h2-8,10H,1,9H2,(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKNYAYIWRJSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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